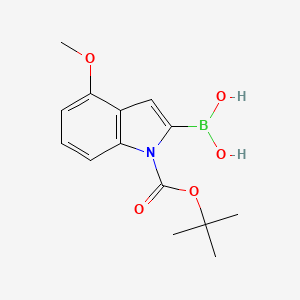
(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid
説明
“(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid” is a type of organoboron compound . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the use of Grignard reagents or through lithium–halogen exchange . Another approach involves the use of tert-butyloxycarbonyl-protected amino acids .
Molecular Structure Analysis
The molecular formula of this compound is C14H18BNO5 . It contains a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methoxy group .
Chemical Reactions Analysis
This compound is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used due to its mild and functional group tolerant reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its purity and storage conditions. It is typically a solid at room temperature . The compound should be stored under inert gas and at a temperature below 0°C .
科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryls, an essential structure in many pharmaceuticals and organic materials .
Copper-Catalyzed Trifluoromethylation
It serves as a reactant in copper-catalyzed trifluoromethylation, a reaction that introduces trifluoromethyl groups into organic molecules, significantly altering their chemical and physical properties .
Palladium-Catalyzed Benzylation
The compound is used in palladium-catalyzed benzylation reactions, which are important for forming carbon-carbon bonds in organic synthesis .
Homocoupling Reactions
It is utilized in homocoupling reactions where two identical molecules are joined to form a new compound with potential applications in polymer and materials science .
Synthesis of Hydroxyquinones
This boronic acid derivative is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones, which are important compounds in various biochemical processes .
Medicinal Chemistry: Dipeptide Boronic Acid Compounds
In medicinal chemistry, dipeptide boronic acid compounds synthesized from this compound have shown promising results, with some derivatives exhibiting better IC50 values than bortezomib, a proteasome inhibitor used in cancer therapy .
作用機序
In Suzuki-Miyaura coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
特性
IUPAC Name |
[4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-10-6-5-7-11(20-4)9(10)8-12(16)15(18)19/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXQWPHMBFKSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718777 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid | |
CAS RN |
1000068-23-4 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-methoxy-1H-indol-2- yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
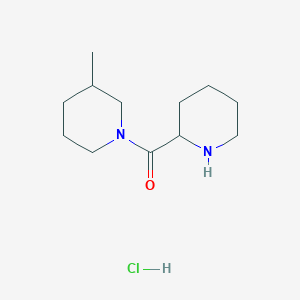
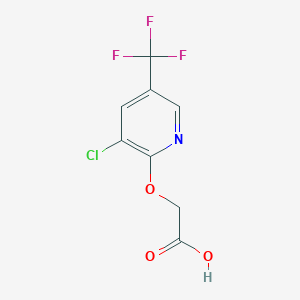
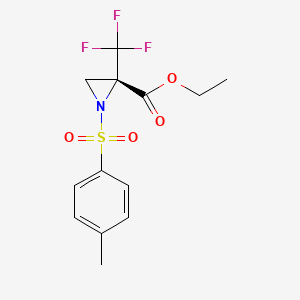

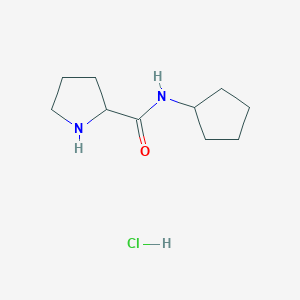
![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)

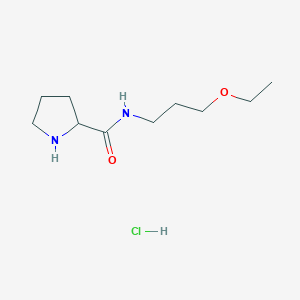
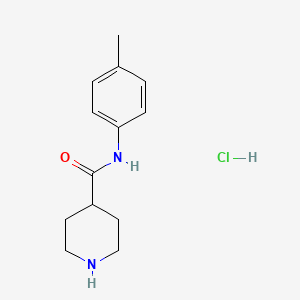
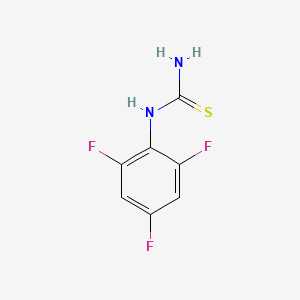
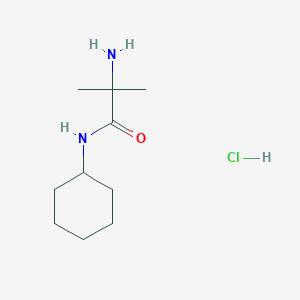
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)